molecular formula C18H12BrFN4O2S B11202793 N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B11202793
M. Wt: 447.3 g/mol
InChI Key: LECLXVBRBFGHDM-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline and various intermediates that are sequentially reacted under controlled conditions. Key steps may involve:

    Nucleophilic substitution: Reacting 4-bromo-2-fluoroaniline with an appropriate acylating agent to introduce the acetamide group.

    Cyclization: Forming the triazatricyclo structure through intramolecular cyclization reactions.

    Functional group modifications: Introducing the thia and oxo groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Scale-up: Adapting laboratory-scale reactions to industrial-scale processes with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromo and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, “this compound” may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” include other triazatricyclo derivatives, acetamide derivatives, and compounds with bromo and fluoro substituents.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its triazatricyclo structure This combination imparts specific chemical and biological properties that may not be present in similar compounds

Properties

Molecular Formula

C18H12BrFN4O2S

Molecular Weight

447.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

InChI

InChI=1S/C18H12BrFN4O2S/c1-9-22-15-11-3-2-6-21-17(11)27-16(15)18(26)24(9)8-14(25)23-13-5-4-10(19)7-12(13)20/h2-7H,8H2,1H3,(H,23,25)

InChI Key

LECLXVBRBFGHDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)Br)F)SC4=C2C=CC=N4

Origin of Product

United States

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